molecular formula C16H21NO4 B3021298 (E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate CAS No. 239088-81-4

(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate

Cat. No. B3021298
CAS RN: 239088-81-4
M. Wt: 291.34 g/mol
InChI Key: BBSWQBQZKDJGRV-DHZHZOJOSA-N
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Description

The compound is a derivative of tert-butoxycarbonylamino phenyl compounds . These compounds are often used in the synthesis of various pharmaceuticals and other organic compounds.


Molecular Structure Analysis

The molecular structure of similar compounds involves a phenyl ring with a tert-butoxycarbonylamino group attached . The exact structure of “(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate” would depend on the position and configuration of the ethyl acrylate group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Similar compounds have a molecular weight around 237.25 g/mol .

Scientific Research Applications

(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate is a versatile compound with numerous applications in the fields of chemistry and biochemistry. It is used in the synthesis of various compounds, such as amides, esters, and polymers. It is also used as a cross-linking agent in the preparation of polymers, as well as a stabilizing agent in the preparation of emulsions. In addition, this compound is used as a catalyst in the polymerization of vinyl monomers, as well as in the preparation of polymeric materials.

Mechanism of Action

(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate is a highly reactive compound, and its mechanism of action is not fully understood. It is believed that this compound reacts with the hydroxyl groups of the aromatic aldehyde and amino acid, forming a covalent bond. This reaction is believed to be catalyzed by a base such as sodium hydroxide. The resulting intermediate then reacts with ethyl acrylate, forming the desired product this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have some biological activity, as it has been shown to inhibit certain enzymes. It is also believed to have some antioxidant activity, as it has been shown to scavenge reactive oxygen species.

Advantages and Limitations for Lab Experiments

The main advantage of using (E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate in lab experiments is its versatility. It can be used in a variety of reactions and can be used as a catalyst in the synthesis of various compounds. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, this compound is a highly reactive compound and should be handled with care. It should also be stored in an airtight container, away from heat and light.

Future Directions

The potential applications of (E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate are vast and there are many future directions to explore. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential applications of this compound in the preparation of polymeric materials and other compounds. Furthermore, the use of this compound as a catalyst in the synthesis of various compounds could be explored in greater detail. Finally, the use of this compound as an antioxidant could be studied in greater detail, as this could lead to potential therapeutic applications.

Safety and Hazards

The safety and hazards associated with “(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate” would depend on its exact chemical structure and use. It’s always important to handle chemicals with appropriate personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

ethyl (E)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h6-11H,5H2,1-4H3,(H,17,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSWQBQZKDJGRV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401147603
Record name Ethyl (2E)-3-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

239088-81-4
Record name Ethyl (2E)-3-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239088-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-3-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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